molecular formula C32H46N7O20P3S B153744 Sinapoyl-CoA CAS No. 54429-80-0

Sinapoyl-CoA

Cat. No. B153744
CAS RN: 54429-80-0
M. Wt: 973.7 g/mol
InChI Key: RBFUWESMWRUGFY-GSNIOFLCSA-N
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Description

Sinapoyl-CoA is a derivative of Coenzyme A (CoA) and is formed by the reaction of CoA with Sinapic Acid . It is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane . Sinapoyl-CoA plays a significant role in the biosynthesis process of plants . It is a precursor to Sinapoyl Esters, which are secondary metabolites in plants with antioxidant and antibacterial activities .


Synthesis Analysis

The synthesis of Sinapoyl-CoA typically occurs through a chemical reaction . A common method involves the esterification reaction of CoA with Sinapic Acid under acidic conditions . In the context of lignin synthesis in plants, Cinnamoyl-CoA reductases (CCRs) can convert feruloyl-CoA, sinapoyl-CoA, and p-coumaroyl-CoA into lignin .


Molecular Structure Analysis

The molecular structure of Sinapoyl-CoA is complex, involving a CoA molecule attached to a Sinapic Acid molecule . The three-dimensional structure models of proteins involved in its synthesis, such as MsCCR1 and MsCCR-like1, show differences in the substrate-binding motif .


Chemical Reactions Analysis

Sinapoyl-CoA is involved in key reduction reactions in the conversion of cinnamic acid derivatives into monolignol building blocks for lignin polymers in plant cell walls . It has been found that certain CCRs show a preference for Sinapoyl-CoA as a substrate .


Physical And Chemical Properties Analysis

Sinapoyl-CoA is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane . It is stable under both acidic and alkaline conditions .

Scientific Research Applications

Role in Lignin Synthesis

Sinapoyl-CoA plays a crucial role in the biosynthesis of lignin, a key structural component in plants. Research has shown that sinapoyl-CoA contributes to the formation of sinapyl alcohol, which is a fundamental building block of syringyl lignin units in plants. This process is significant in understanding and manipulating lignin biology for various applications, including bioenergy production and material science. Studies have identified key enzymes and pathways in different plants that convert sinapate to sinapoyl-CoA, further detailing its role in lignin synthesis ((Lim et al., 2001), (Yamauchi et al., 2002)).

Bioactivity and Potential Uses

Sinapic acid derivatives, including those involving sinapoyl-CoA, display a range of bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. These compounds, including sinapine (sinapoyl choline), show promise for potential use in food processing, cosmetics, pharmaceuticals, and other industries due to their antioxidative properties. The bioactivity of sinapoyl-CoA derivatives opens up avenues for research in natural compound extraction and application in health-related fields ((Nićiforović & Abramovič, 2014)).

Enzyme Function and Plant Metabolism

Enzymes involved in the metabolism of sinapoyl-CoA play significant roles in plant development and secondary metabolite production. For example, 4-Coumarate:CoA ligase catalyzes the conversion of sinapate to sinapoyl-CoA, an essential step in phenylpropanoid metabolism. These enzymatic activities influence the production of various plant compounds and are integral to studies on plant biochemistry and molecular biology, with implications for agricultural and botanical research ((Hamada et al., 2004)).

Role in Plant UV Protection

Compounds derived from sinapoyl-CoA, such as sinapoyl malate, play a role in protecting plants from ultraviolet radiation. The unique UV-absorbing properties of these compounds make them ideal for use as natural sunscreens in plant tissues. This area of research is particularly relevant in understanding plant adaptations to varying light conditions and has potential applications in developing UV-protective agents for various uses ((Dean et al., 2014)).

Future Directions

Research into Sinapoyl-CoA and its role in plant biosynthesis processes is ongoing. Its role in lignin synthesis makes it a potential target for genetic engineering to overcome biomass recalcitrance in bioenergy crops . Furthermore, its role in the formation of Sinapoyl Esters, which have antioxidant and antibacterial activities, suggests potential applications in the development of natural skin products .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUWESMWRUGFY-GSNIOFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474893
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sinapoyl-CoA

CAS RN

54429-80-0
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
K Hamada, T Nishida, K Yamauchi, K Fukushima… - Journal of plant …, 2004 - Springer
… of sinapate to sinapoyl CoA in the presence of cinnamate derivatives was calculated based on the recovered radioactivity in the fraction of sinapoyl CoA, with formation of sinapoyl CoA (…
Number of citations: 25 link.springer.com
H Kutsuki, M Shimada, T Higuchi - Phytochemistry, 1982 - Elsevier
… CoA ligase after 3 min, the same amount of sinapoyl-CoA was newly formed as in control (Fig. … These results show that interfering materials such as sinapoyl-CoA hydrolase, apyrase [3] …
Number of citations: 66 www.sciencedirect.com
QH Ma, B Tian - 2005 - degruyter.com
… coli converted feruloyl CoA, 5-OH-feruloyl CoA, sinapoyl CoA and caffeoyl CoA with almost similar efficiency, suggesting that it is involved in both G and S lignin synthesis. Ta-CCR2 …
Number of citations: 51 www.degruyter.com
M Baltas, C Lapeyre, F Bedos-Belval… - Plant Physiology and …, 2005 - Elsevier
… Lineweaver–Burk plot of the sinapoyl-CoA reduction catalyzed by AtCCR1 was shown in the absence (◊) and the presence of 10 μM (□), 60 μM ( ) and 80 μM (Δ) inhibitors in a range of …
Number of citations: 47 www.sciencedirect.com
H Pan, R Zhou, GV Louie, JK Mühlemann… - The Plant …, 2014 - academic.oup.com
… sinapoyl-CoA binding pocket are shown in ball-and-stick representation (light-gray carbon atoms); similarly, NADP + and sinapoyl-CoA … feruloyl- and sinapoyl-CoA substrates over the …
Number of citations: 92 academic.oup.com
N Chao, N Li, Q Qi, S Li, T Lv, XN Jiang, Y Gai - Planta, 2017 - Springer
… -CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA with a preference for feruloyl-CoA. Site-… CoA and sinapoyl-CoA. Mutant F155Y exhibited greater catalytic efficiency for sinapoyl-CoA …
Number of citations: 30 link.springer.com
H WENGENMAYER, J EBEL… - European journal of …, 1976 - Wiley Online Library
… nkat/mg) followed by 5-hydroxyferuloyl-CoA, sinapoyl-CoA, p-coumaroyl-CoA, caffeoyl-CoA and … K, values of 28, 120, and 290 pM were found with feruloyl-CoA, sinapoyl-CoA, and p-…
Number of citations: 103 febs.onlinelibrary.wiley.com
F Sarni, C GRAND, AM BOUDET - European Journal of …, 1984 - Wiley Online Library
… The cinnamoyl-CoA reductase exhibit a decreasing affinity towards feruloyl-CoA, sinapoyl-CoA and p-coumaroyl-CoA. The cinnamyl alcohol dehydrogenase, which catalyses the …
Number of citations: 160 febs.onlinelibrary.wiley.com
V Lauvergeat, C Lacomme, E Lacombe, E Lasserre… - Phytochemistry, 2001 - Elsevier
… for sinapoyl-CoA. AtCCR2 preferentially used feruloyl-CoA but converted sinapoyl-CoA and … AtCCR1 was 5 times more efficient with feruloyl-CoA and sinapoyl-CoA than AtCCR2 (K cat /…
Number of citations: 320 www.sciencedirect.com
H Meyermans, K Morreel, C Lapierre, B Pollet… - Journal of Biological …, 2000 - ASBMB
… The formation of sinapoyl-CoA and its conversion to sinapaldehyde are indicated in blue; the relevance of these conversions in monolignol biosynthesis is uncertain, as mentioned …
Number of citations: 343 www.jbc.org

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